2-Chlorodibenzo-P-dioxin

Description

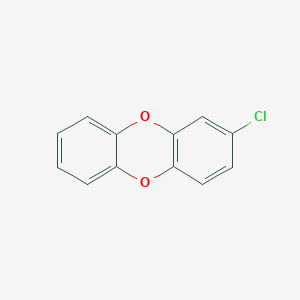

Structure

3D Structure

Properties

IUPAC Name |

2-chlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUGGRUEPHPVNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192488 | |

| Record name | 2-Chlorodibenzo-4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-54-8 | |

| Record name | 2-Chlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorodibenzo-4-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorodibenzo-4-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0SSV5YGWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Chlorodibenzo-p-dioxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorodibenzo-p-dioxin (2-CDD) is a monochlorinated congener of the polychlorinated dibenzo-p-dioxins (PCDDs), a class of persistent organic pollutants (POPs) of significant environmental and toxicological concern. While not as extensively studied as its more toxic, higher chlorinated counterparts like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), understanding the fundamental chemical and physical properties of 2-CDD is crucial for assessing its environmental fate, transport, and potential biological interactions. This guide provides a comprehensive overview of the core physicochemical characteristics of 2-CDD, along with detailed experimental protocols for their determination, to support research and development activities in related fields.

PCDDs are characterized by a dibenzo-p-dioxin molecular structure, which consists of two benzene rings linked by two oxygen atoms.[1] The 75 different PCDD congeners are distinguished by the number and position of chlorine atoms on these rings.[1] 2-CDD, as a monochlorinated dioxin, represents a foundational structure for understanding the impact of chlorination on the properties and behavior of this class of compounds.

Core Chemical and Physical Properties

The chemical and physical properties of this compound dictate its behavior in various environmental matrices and biological systems. A summary of these key properties is presented in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₇ClO₂ | |

| Molecular Weight | 218.63 g/mol | |

| CAS Number | 39227-54-8 | |

| Appearance | Colorless solid/crystals | [2] |

| Melting Point | 88-89 °C | [2][3] |

| Boiling Point | No experimental data available; estimated to be high | [1] |

| Water Solubility | 0.417 mg/L at 25°C | [1] |

| Vapor Pressure | 1.3 x 10⁻⁴ mm Hg at 25°C | [1] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.52 - 5.45 | [1] |

| Henry's Law Constant | 1.61 x 10⁻⁵ atm·m³/mol (estimated) | [1] |

Synthesis of this compound

The synthesis of chlorinated dibenzo-p-dioxins, including 2-CDD, is often achieved through an Ullmann condensation reaction.[4][5] This reaction involves the copper-catalyzed coupling of a phenol and an aryl halide.[4] For the synthesis of 2-CDD, this would typically involve the reaction of a chlorinated catechol with a suitable dichlorobenzene derivative in the presence of a copper catalyst and a base at elevated temperatures.

Representative Synthesis Protocol (Ullmann Condensation)

This protocol is a generalized representation and may require optimization for specific laboratory conditions and desired yield.

Reactants:

-

Precursor 1: A suitably substituted catechol (e.g., catechol)

-

Precursor 2: A suitably substituted dichlorobenzene (e.g., 1,2-dichlorobenzene)

-

Catalyst: Copper(I) salt (e.g., CuI) or activated copper powder

-

Base: A strong base (e.g., potassium carbonate, sodium hydride)

-

Solvent: High-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), pyridine)

Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine the catechol precursor, dichlorobenzene precursor, and the base.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the high-boiling polar aprotic solvent, followed by the copper catalyst.

-

Reaction: Heat the reaction mixture to a high temperature (typically in the range of 150-210°C) with vigorous stirring.[4]

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water or a dilute acid.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, toluene).

-

Purification: Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate). Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Generalized workflow for the Ullmann condensation synthesis of this compound.

Experimental Determination of Physicochemical Properties

Accurate determination of the physicochemical properties of 2-CDD is essential for predictive modeling and risk assessment. The following sections outline detailed protocols for key experimental procedures.

Melting Point Determination

The melting point of a crystalline solid provides an indication of its purity.[6] A sharp melting point over a narrow range is characteristic of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)[6]

-

Thermometer

Procedure:

-

Sample Preparation: Finely powder a small amount of the crystalline 2-CDD.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[6]

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20°C below the expected melting point.

-

Then, decrease the heating rate to approximately 1-2°C per minute.[7]

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[6]

-

-

Purity Assessment: A narrow melting range (0.5-1°C) is indicative of a pure compound.

Caption: Step-by-step workflow for determining the melting point of this compound.

Octanol-Water Partition Coefficient (Log K_ow_) Determination (Shake-Flask Method)

The octanol-water partition coefficient (K_ow_) is a critical parameter for predicting the environmental partitioning and bioaccumulation potential of a chemical.[8] The shake-flask method is a direct and widely accepted technique for its determination.[8][9]

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

This compound

-

Centrifuge tubes or separatory funnels

-

Shaker

-

Analytical instrument for concentration measurement (e.g., GC-MS, HPLC)

Procedure:

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

Test Solution Preparation: Prepare a stock solution of 2-CDD in n-octanol.

-

Partitioning:

-

Phase Separation: Separate the n-octanol and water phases by centrifugation or by allowing them to stand until a clear separation is observed.[9]

-

Concentration Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of 2-CDD in each phase using a suitable analytical method (e.g., GC-MS).

-

-

Calculation: Calculate the K_ow_ as the ratio of the concentration of 2-CDD in the n-octanol phase to its concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log K_ow_).

Caption: Workflow for the experimental determination of the octanol-water partition coefficient (Log K_ow_).

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the analysis of PCDDs, including 2-CDD, due to its high sensitivity and specificity.[10][11] EPA Method 1613B provides a detailed protocol for the analysis of tetra- through octa-chlorinated dioxins and furans in various environmental matrices.[2][12][13]

General GC-MS Protocol for 2-CDD in Soil

This protocol is a generalized procedure based on established EPA methods and may require optimization for specific sample matrices and instrumentation.

1. Sample Preparation and Extraction:

-

Sample Collection and Homogenization: Collect a representative soil sample and homogenize it.

-

Spiking: Spike the sample with a known amount of a labeled internal standard (e.g., ¹³C₁₂-2-CDD) to correct for extraction and cleanup losses.

-

Extraction: Extract the sample using an appropriate solvent system (e.g., toluene, hexane/acetone) via Soxhlet extraction or pressurized fluid extraction.[11]

2. Extract Cleanup:

-

Multi-step Cleanup: The crude extract will contain numerous interfering compounds that must be removed prior to GC-MS analysis. This typically involves a multi-step cleanup process using column chromatography with various adsorbents.[11][14]

-

Acid/Base Silica Gel Column: To remove acidic and basic interferences.

-

Alumina Column: For further cleanup and fractionation.

-

Carbon Column: To separate planar molecules like PCDDs from non-planar interferences.[11]

-

3. GC-MS Analysis:

-

Instrument Setup:

-

Injection: Inject a small volume of the purified extract into the GC.

-

Chromatographic Separation: The GC separates the different congeners based on their boiling points and interaction with the column's stationary phase. The oven temperature is programmed to ramp up over time to elute the compounds of interest.

-

Mass Spectrometric Detection: The mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio. For 2-CDD, specific ions are monitored for identification and quantification.

4. Data Analysis:

-

Identification: 2-CDD is identified by its retention time and the presence of characteristic ions at the correct isotopic abundance ratio.

-

Quantification: The concentration of 2-CDD is determined by comparing the response of the native compound to that of the labeled internal standard.

Caption: A comprehensive workflow for the analysis of this compound in soil samples using GC-MS.

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of physical transport and degradation processes.[18] Its relatively low water solubility and moderate Log K_ow_ suggest that it will tend to partition to organic matter in soil and sediment.

Degradation Pathways

1. Photodegradation:

-

Photodegradation is a significant pathway for the breakdown of PCDDs in the environment, particularly in the atmosphere and on surfaces exposed to sunlight.[2]

-

The process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-chlorine or carbon-oxygen bonds.[16]

-

The rate of photodegradation is influenced by factors such as the wavelength of light, the presence of photosensitizers, and the matrix in which the 2-CDD is present.[1]

2. Biodegradation:

-

Microbial degradation is another important process for the removal of PCDDs from the environment.[19]

-

Certain microorganisms, including bacteria and fungi, have been shown to degrade lower-chlorinated dioxins like 2-CDD.[20][21][22]

-

Aerobic biodegradation often proceeds via dioxygenase enzymes that hydroxylate the aromatic rings, leading to ring cleavage and eventual mineralization.[21]

-

Anaerobic biodegradation can occur through reductive dechlorination, where chlorine atoms are removed and replaced with hydrogen atoms.[21]

Conclusion

This technical guide has provided a detailed overview of the core chemical and physical properties of this compound, a foundational compound in the study of polychlorinated dibenzo-p-dioxins. The synthesis, analytical determination, and environmental fate of 2-CDD have been discussed, with an emphasis on providing practical, protocol-driven information for researchers and scientists. A thorough understanding of these fundamental characteristics is essential for advancing our knowledge of the environmental behavior and potential toxicological implications of this important class of compounds.

References

-

Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Chlorinated Dibenzo-p-dioxins. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 38252, this compound. Retrieved from [Link]

-

Toxin and Toxin Target Database. (n.d.). T3DB: this compound. Retrieved from [Link]

-

Thai Journal of Pharmaceutical Sciences. (2015). A Simple Method Based on One Phase Measurement for Determination of the Octanol-Water Partition Coefficient of Drugs. [Link]

-

MDPI. (2021). A Review of Soil Contaminated with Dioxins and Biodegradation Technologies: Current Status and Future Prospects. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Dioxin Databases, Methods and Tools. Retrieved from [Link]

-

Sultan Idris Education University. (2021). experiment (1) determination of melting points. [Link]

-

PubMed. (2004). Biodegradation of dibenzo-p-dioxin, dibenzofuran, and chlorodibenzo-p-dioxins by Pseudomonas veronii PH-03. [Link]

-

PubMed. (2018). Photocatalytic reductive dechlorination of this compound by Pd modified g-C3N4 photocatalysts under UV-vis irradiation: Efficacy, kinetics and mechanism. [Link]

-

Agilent Technologies. (n.d.). Dioxins & Furans Analysis in Water. Retrieved from [Link]

-

LCGC. (2020). Achieving Highly Sensitive Dioxin Analysis with Novel GC–MS Methods. [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. [Link]

-

OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

Asian Journal of Chemistry. (2012). Characterization of 2,3,7,8-Substituted Chlorodibenzo-p-dioxins using LRGC-MS/MS. [Link]

-

ResearchGate. (2018). Experimental setup for photocatalytic degradation. [Link]

-

U.S. Environmental Protection Agency. (1994). Method 1613: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS. [Link]

-

Royal Society of Chemistry. (2025). Initiating photocatalytic degradation of organic pollutants under ultra-low light intensity via oxygen-centered organic radicals. [Link]

-

ResearchGate. (2024). Characterization of 2,3,7,8-substituted chlorodibenzo-p-dioxins using LRGC-MS/MS. [Link]

-

ACS Publications. (2020). Gas Chromatographic Estimation of Vapor Pressures and Octanol–Air Partition Coefficients of Semivolatile Organic Compounds of Emerging Concern. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

PubMed. (2006). Microbial degradation of chlorinated dioxins. [Link]

-

MDPI. (2022). Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry. [Link]

-

ResearchGate. (2025). (PDF) The design of an innovative experiment on the photocatalytic degradation of organic dyes in water. [Link]

-

Battelle. (n.d.). Biodegradation of Chlorinated Aromatic Compounds in Soils Using a Large Volume Heated Pile. Retrieved from [Link]

-

National Institutes of Health. (2004). ANALYSIS OF DIOXINS IN CONTAMINATED SOILS WITH THE CALUX AND CAFLUX BIOASSAYS, AN IMMUNOASSAY, AND GAS CHROMATOGRAPHY/HIGH-RESOLUTION MASS SPECTROMETRY. [Link]

-

PubMed. (2005). Cometabolic degradation of chlorinated aromatic compounds. [Link]

-

ScienceDirect. (2022). Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater using field-derived microcosms an. [Link]

-

ResearchGate. (2004). Biodegradation of Dibenzo-p-dioxin, Dibenzofuran, and Chlorodibenzo-p-dioxins by Pseudomonas veronii PH-03. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis of Dioxins in Environmental Samples using GC/MS. Retrieved from [Link]

-

Euro Chlor. (2007). Biodegradability of chlorinated aromatic compounds. [Link]

-

VŠCHT Praha. (2008). Vapor Pressure of Organic Compounds. Measurement and Correlation. [Link]

-

Journal of Physical and Chemical Reference Data. (2009). The Vapor Pressure of Environmentally Significant Organic Chemicals: A Review of Methods and Data at Ambient Temperature. [Link]

-

Diva Portal. (2006). Biodegradation of Aliphatic Chlorinated Hydrocarbon (PCE, TCE and DCE) in Contaminated Soil. [Link]

-

MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

-

University of Turin. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. NEMI Method Summary - 1613B [nemi.gov]

- 3. oecd.org [oecd.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. thaiscience.info [thaiscience.info]

- 9. oecd.org [oecd.org]

- 10. byjus.com [byjus.com]

- 11. ANALYSIS OF DIOXINS IN CONTAMINATED SOILS WITH THE CALUX AND CAFLUX BIOASSAYS, AN IMMUNOASSAY, AND GAS CHROMATOGRAPHY/HIGH-RESOLUTION MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

- 13. well-labs.com [well-labs.com]

- 14. asianpubs.org [asianpubs.org]

- 15. mdpi.com [mdpi.com]

- 16. agilent.com [agilent.com]

- 17. agilent.com [agilent.com]

- 18. eurochlor.org [eurochlor.org]

- 19. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 20. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. youtube.com [youtube.com]

- 22. esig.org [esig.org]

An In-depth Technical Guide on the Synthesis and Formation Pathways of 2-Chlorodibenzo-p-dioxin

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorodibenzo-p-dioxin (2-CDD) is a member of the polychlorinated dibenzo-p-dioxin (PCDD) family, a group of persistent organic pollutants of significant environmental and toxicological concern. While not as toxic as its highly infamous cousin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the study of 2-CDD provides crucial insights into the broader mechanisms of dioxin formation and behavior. This guide offers a detailed exploration of the chemical synthesis and environmental formation pathways of 2-CDD, tailored for a scientific audience. Understanding these pathways is critical for developing mitigation strategies and for the synthesis of analytical standards and reference materials essential for research and regulatory monitoring.

Part 1: Chemical Synthesis of this compound

The deliberate synthesis of 2-CDD in a laboratory setting is primarily for the purpose of creating analytical standards for its detection and quantification in environmental samples. The most common and historically significant method for synthesizing the dibenzo-p-dioxin core structure is the Ullmann condensation.

Ullmann Condensation-Type Reactions

The Ullmann condensation is a copper-catalyzed reaction that couples two aryl halides to form a biaryl ether.[1][2][3][4] For the synthesis of chlorinated dioxins, this typically involves the reaction of a chlorinated phenol with a chlorinated benzene derivative in the presence of a copper catalyst at elevated temperatures.

A plausible synthetic route to 2-CDD involves the condensation of 2-chlorophenol and a suitably substituted chlorinated catechol or guaiacol derivative. The reaction generally requires high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) and temperatures often exceeding 200°C.[1]

Reaction Scheme:

A simplified conceptual pathway for the synthesis of the dibenzo-p-dioxin skeleton via an Ullmann-type reaction involves the coupling of two molecules of a 2-halophenol. While this directly leads to a symmetrically substituted dioxin, variations of this reaction using different precursors can yield asymmetrically substituted congeners like 2-CDD.

Key Experimental Considerations:

-

Catalyst: Traditionally, activated copper powder is used.[1][2] Modern variations may employ soluble copper(I) or copper(II) salts with ligands to improve solubility and catalytic activity at lower temperatures.[1]

-

Base: A base, such as potassium carbonate or sodium hydroxide, is typically required to deprotonate the phenol, forming the more nucleophilic phenoxide.

-

Reaction Conditions: The reaction is sensitive to temperature, reaction time, and the nature of the solvent. Optimization is often necessary to achieve reasonable yields.

Protocol: Conceptual Ullmann-Type Synthesis of a Dioxin Core

Disclaimer: This protocol is a conceptual illustration and should be adapted and optimized based on specific precursors for 2-CDD. Handling of chlorinated phenols and the resulting dioxin products requires extreme caution and appropriate safety measures in a specialized laboratory environment.

-

Reactant Preparation: In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, combine the chosen chlorinated phenol and chlorinated benzene precursors in a high-boiling aprotic solvent (e.g., NMP).

-

Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon, to prevent oxidative side reactions.

-

Addition of Base and Catalyst: Add a stoichiometric amount of a suitable base (e.g., anhydrous potassium carbonate) and a catalytic amount of a copper species (e.g., copper(I) iodide or activated copper powder).

-

Heating: Heat the reaction mixture to the target temperature (typically 180-220°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: After completion, cool the reaction mixture and quench with an acidic solution. Extract the product with an organic solvent. The crude product is then purified using column chromatography or recrystallization to isolate the 2-CDD.

Part 2: Environmental Formation Pathways of this compound

2-CDD, along with other PCDDs and polychlorinated dibenzofurans (PCDFs), is not produced intentionally but is formed as an unintentional byproduct of various industrial and combustion processes.[5] The formation mechanisms are complex and can be broadly categorized into de novo synthesis and precursor-based formation.

De Novo Synthesis

De novo synthesis is a major pathway for the formation of PCDD/Fs in processes like waste incineration.[6][7][8] This pathway involves the formation of dioxins from elemental carbon (like soot) in the presence of a chlorine source and a metal catalyst, typically copper or iron.[6][9] The process occurs at lower temperatures, generally in the range of 200-500°C.[10]

The key steps in the de novo synthesis are:

-

Chlorination of Carbonaceous Matrix: Chlorine, often from inorganic chlorides like NaCl or from organochlorine compounds, reacts with the carbon surface.[11]

-

Oxidation and Rearrangement: The chlorinated carbon structures undergo a series of complex oxidation and rearrangement reactions on the surface of fly ash particles, catalyzed by transition metals.

-

Formation of Dioxin Skeleton: These reactions ultimately lead to the formation of the dibenzo-p-dioxin ring system, which is then released into the gas phase.

The PCDF/PCDD ratio can be influenced by the reaction conditions, with PCDF formation often being favored in de novo synthesis.[12]

Precursor-Based Formation

This pathway involves the chemical transformation of precursor compounds that already possess some of the structural features of the dioxin molecule.[8] Key precursors include chlorophenols (CPs) and chlorobenzenes (CBzs).[13] This formation route can occur in both the gas phase at high temperatures (500-800°C) and on surfaces at lower temperatures (200-500°C).[8]

2.2.1 Formation from Chlorophenols:

Chlorophenols are well-established precursors to PCDDs.[14][15] The formation of 2-CDD can occur through the condensation of two chlorophenol molecules or a chlorophenol and a chlorophenoxy radical.[16] For instance, the self-condensation of 2-chlorophenol can be a pathway to chlorinated dioxins.[14] The reaction is often catalyzed by metal oxides present in fly ash.[17][18]

2.2.2 Formation from Other Precursors:

-

Chlorinated Diphenyl Ethers: The cyclization of chlorinated diphenyl ethers can also lead to the formation of PCDDs. For example, the photochemical cyclization of the antimicrobial agent triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol) has been shown to produce 2,8-dichlorodibenzo-p-dioxin.[19]

-

Combustion of Chlorine-Containing Materials: The combustion of various materials, from industrial waste to wood treated with pentachlorophenol, can generate PCDD/Fs if a chlorine source is present.[20][21] The presence of both organic matter and chlorine, especially in the presence of metal catalysts, creates the conditions for dioxin formation.[21][22]

Visualization of Formation Pathways

De Novo Synthesis Pathway

Caption: De Novo Synthesis of 2-CDD on a Fly Ash Particle.

Precursor-Based Formation Pathway

Caption: Precursor-Based Formation of 2-CDD.

Factors Influencing Formation

Several factors can significantly influence the formation of 2-CDD and other dioxins in industrial and combustion processes:

| Factor | Influence |

| Temperature | Formation is most significant in the temperature window of 200-500°C. Higher temperatures (>850°C) tend to destroy dioxins.[21] |

| Chlorine Source | The availability of chlorine is a critical prerequisite for formation.[23][24] Both organic and inorganic chlorine can contribute.[21] |

| Catalysts | Transition metals, particularly copper and iron, are potent catalysts for both de novo and precursor-based pathways.[9][21] |

| Oxygen Concentration | An oxidative atmosphere is necessary for the formation reactions to proceed.[10] |

| Inhibitors | Compounds containing nitrogen or sulfur can inhibit dioxin formation.[10] |

Conclusion

The synthesis and formation of this compound are governed by complex chemical principles. While laboratory synthesis via methods like the Ullmann condensation provides essential analytical standards, the unintentional formation in thermal and industrial processes remains a significant environmental concern. A thorough understanding of the de novo and precursor-based formation pathways, along with the influencing factors, is paramount for researchers and professionals working to mitigate the environmental impact of these persistent pollutants. Continued research into these mechanisms will be crucial for the development of more effective control technologies and a safer environment.

References

- Altwicker, E. R. (1995). Formation of polychlorinated dibenzo-p-dioxins/dibenzofurans on fly ash from precursors and carbon model compounds. Environmental Science & Technology.

- Buekens, A., & Huang, H. (1998). Formation of PCDDs and PCDFs in municipal waste incineration and its inhibition mechanisms: A review. Environmental Science & Technology.

- Cunliffe, A. M., & Williams, P. T. (2007). De novo synthesis of dioxins: a review.

- Fiedler, H. (1996). Sources of PCDD/PCDF and impact on the environment. Chemosphere.

- Fujimori, T., Takaoka, M., & Takeda, N. (2005). Effect of Nitrogen-Containing Compounds on Polychlorinated Dibenzo-p-dioxin/Dibenzofuran Formation through de Novo Synthesis. Environmental Science & Technology.

- Gullett, B. K., Lemieux, P. M., & Lutes, C. C. (2000). The Role of Chlorine in Dioxin Formation. Critical Reviews in Environmental Science and Technology.

- Hatanaka, T., Kitajima, A., & Takeuchi, M. (2005). Role of chlorine in combustion field in formation of polychlorinated dibenzo-p-dioxins and dibenzofurans during waste incineration. Environmental Science & Technology.

- Iino, F., Tsuchiya, Y., & Imagawa, T. (1999). De novo synthesis of dioxins: a review. Waste Management.

- Liu, G., Zheng, M., Lv, P., Zhang, B., & Liu, W. (2013). New insight into the formation mechanism of PCDD/Fs from 2-chlorophenol precursor. Physical Chemistry Chemical Physics.

- McKay, G. (2002). Dioxin characterisation, formation and minimisation during municipal solid waste (MSW) incineration: review. Chemical Engineering Journal.

- Milligan, M. S., & Altwicker, E. R. (1993). The de novo synthesis of PCDD/F on fly ash. Environmental Science & Technology.

- Shibamoto, T., Yasuhara, A., & Katami, T. (2007). Dioxin formation from waste incineration.

- Stanmore, B. R. (2004). The formation of dioxins in combustion processes. Combustion and Flame.

- Tuppurainen, K., Halonen, I., Ruokojärvi, P., Tarhanen, J., & Ruuskanen, J. (1998). Formation of PCDDs and PCDFs in municipal waste incineration and its inhibition mechanisms: A review. Chemosphere.

- Vogg, H., & Stieglitz, L. (1986).

- Weber, R., & Hagenmaier, H. (1999).

- Wikström, E., & Marklund, S. (1996).

- Zhang, M., Buekens, A., & Li, X. (2017). Formation of polychlorinated dibenzo-p-dioxins and dibenzofurans in the co-combustion of sewage sludge and coal. Environmental Science and Pollution Research.

- Zhang, M., Li, X., Buekens, A., & Chen, J. (2013). De novo synthesis as the major PCDD/F formation pathway in the co-combustion of sewage sludge and coal. Chemosphere.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

- Latch, D. E., McKinney, K. L., & Arnold, W. A. (2003). Photochemical conversion of triclosan to 2,8-dichlorodibenzo-p-dioxin in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry.

- Lomnicki, S., & Dellinger, B. (2003). Formation of PCDD/F from the pyrolysis of 2-chlorophenol on a CuO/silica surface. Chemosphere.

- Addink, R., & Olie, K. (1995). Mechanisms of formation and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans in municipal waste incineration. Environmental Science & Technology.

- Altarawneh, M., Dlugogorski, B. Z., Kennedy, E. M., & Mackie, J. C. (2009). Mechanisms for formation, chlorination, dechlorination and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). Progress in Energy and Combustion Science.

- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft.

- Strezov, V., Evans, T. J., & Newton, K. (2013). Investigation of the effect of chlorine in different additives on dioxin formation during high temperature processing of iron ore. Chemosphere.

- Weng, X., et al. (2023). Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere.

- Wielgosiński, G., Grochowalski, A., Machej, T., Pająk, T., & Ćwiąkalski, W. (2004). Catalytic destruction of PCDD/Fs.

- Lin, K., et al. (2022). Influence of Different Catalytic Metals on the Formation of PCDD/Fs during Co-combustion of Sewage Sludge and Coal. Aerosol and Air Quality Research.

- MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- National Center for Biotechnology Information. (2015). PCDD/PCDF Ratio in the Precursor Formation Model over CuO Surface. Environmental Science & Technology.

- National Center for Biotechnology Information. (2005). Sources of Dioxins and Dioxin-like Compounds in the Environment.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. 2,3,7,8-Tetrachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 6. De novo synthesis of dioxins: a review | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. aaqr.org [aaqr.org]

- 9. aaqr.org [aaqr.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic decomposition of PCDD/Fs on a V2O5-WO3/nano-TiO2 catalyst: effect of NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. De novo synthesis of polychlorinated dibenzo-p-dioxins and dibenzofurans on fly ash from a sintering process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PCDD/PCDF ratio in the precursor formation model over CuO surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New insight into the formation mechanism of PCDD/Fs from 2-chlorophenol precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. PCDD/PCDF Ratio in the Precursor Formation Model over CuO Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of supported iron oxide catalyst for destruction of PCDD/F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. employees.csbsju.edu [employees.csbsju.edu]

- 20. researchgate.net [researchgate.net]

- 21. Dioxin formation from waste incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. research-management.mq.edu.au [research-management.mq.edu.au]

- 23. researchgate.net [researchgate.net]

- 24. The Role of Chlorine in Dioxin Formation | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Toxicological Profile of Monochlorinated Dioxins

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of monochlorinated dibenzo-p-dioxins (MCDDs), a subgroup of the broader family of chlorinated dibenzo-p-dioxins (CDDs). While the toxicology of polychlorinated dioxins, particularly 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), is extensively documented, the monochlorinated congeners remain significantly less characterized. This guide synthesizes the available scientific literature to detail the current understanding of MCDDs, focusing on their mechanism of action, toxicokinetics, and toxicological endpoints. It highlights the pivotal role of the aryl hydrocarbon receptor (AhR) in mediating dioxin toxicity and explains the concept of Toxic Equivalency Factors (TEFs), which classifies MCDDs as having negligible "dioxin-like" toxicity. The guide also addresses the limited data on MCDD-specific toxicokinetics and the conspicuous absence of comprehensive studies on their carcinogenic, reproductive, and immunotoxic potential. By presenting established experimental protocols for dioxin analysis and clearly identifying knowledge gaps, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the study of dioxins and related compounds.

Introduction to the Dioxin Family: A Focus on Monochlorinated Congeners

Chlorinated dibenzo-p-dioxins (CDDs) are a group of 75 structurally related aromatic compounds, often referred to as congeners.[1][2] The basic structure consists of two benzene rings connected by two oxygen atoms, with chlorine atoms attached at any of the eight available positions (1 through 4 and 6 through 9). The number and position of these chlorine atoms determine the specific congener and its toxicological properties.[3][4]

The CDD family is categorized into homolog groups based on the number of chlorine atoms, ranging from monochlorinated to octachlorinated.[2] This guide specifically focuses on the monochlorinated dibenzo-p-dioxins (MCDDs) , of which there are two congeners:

-

1-monochlorodibenzo-p-dioxin (1-MCDD)

-

2-monochlorodibenzo-p-dioxin (2-MCDD)

While often overshadowed by their highly toxic polychlorinated counterparts, understanding the toxicological profile of MCDDs is crucial for a complete assessment of the risks associated with dioxin exposure.

The Aryl Hydrocarbon Receptor (AhR) Pathway: The Primary Mediator of Dioxin-Like Toxicity

The toxicity of most dioxin congeners is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR) , a ligand-activated transcription factor present in the cytoplasm of cells.[5][6][7][8] The binding of a dioxin ligand to the AhR initiates a cascade of molecular events that can lead to a wide range of toxic effects.[5]

The generally accepted mechanism of AhR activation is as follows:

-

Ligand Binding: A dioxin congener enters the cell and binds to the AhR, which is part of a cytosolic protein complex.

-

Nuclear Translocation: This binding event causes a conformational change in the AhR complex, leading to its translocation into the nucleus.

-

Dimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).

-

DNA Binding: The AhR-ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) in the promoter regions of target genes.

-

Gene Transcription: This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes (e.g., CYP1A1 and CYP1A2), which are involved in the metabolism of foreign compounds.[9]

The persistent activation of this pathway by potent and persistent dioxin congeners is thought to be the underlying cause of their diverse toxic effects.[10]

Toxicological Profile of Polychlorinated Dibenzo-p-Dioxins (PCDDs): The Benchmark for Toxicity

To appreciate the toxicological profile of MCDDs, it is essential to first understand the well-established toxicity of their polychlorinated relatives, particularly 2,3,7,8-TCDD. TCDD is considered the most potent dioxin congener and serves as the reference compound for assessing the toxicity of other dioxin-like compounds.[3] The toxic effects of TCDD and other PCDDs are multi-faceted and include:

-

Carcinogenicity: 2,3,7,8-TCDD is classified as a known human carcinogen by the International Agency for Research on Cancer (IARC).[4][11] Animal studies have demonstrated its ability to induce tumors at various sites.[1]

-

Reproductive and Developmental Toxicity: Exposure to TCDD can lead to a range of reproductive and developmental problems, including birth defects, altered hormone levels, and reduced fertility in animal studies.[3]

-

Immunotoxicity: The immune system is a sensitive target of dioxin toxicity. TCDD exposure has been shown to suppress immune function, leading to increased susceptibility to infectious diseases.[2]

-

Other Toxic Effects: Other documented effects of TCDD exposure include chloracne (a severe skin condition), liver damage, and disruption of the endocrine system.[8][11]

Toxicological Profile of Monochlorinated Dibenzo-p-Dioxins (MCDDs): A Picture of Low Potency

In stark contrast to their polychlorinated counterparts, monochlorinated dibenzo-p-dioxins are generally considered to have very low to negligible "dioxin-like" toxicity. This is primarily due to their significantly lower binding affinity for the AhR.[4]

Toxic Equivalency Factors (TEFs)

The concept of Toxic Equivalency Factors (TEFs) has been developed to assess the risk of exposure to complex mixtures of dioxin-like compounds.[4] Each congener is assigned a TEF value that reflects its toxicity relative to 2,3,7,8-TCDD, which has a TEF of 1.0.[4]

Monochlorinated dibenzo-p-dioxins (1-MCDD and 2-MCDD) have been assigned a TEF of 0. This indicates that they are considered to not contribute to the overall "dioxin-like" toxicity of a mixture.

| Congener | TEF Value |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| Monochlorodibenzo-p-dioxins (MCDDs) | 0 |

| Dichlorodibenzo-p-dioxins (DCDDs) | 0 |

| Trichlorodibenzo-p-dioxins (TrCDDs) | 0 |

| A simplified table showing a selection of TEF values for different dioxin congeners. |

Toxicokinetics: A Glimpse into Metabolism

The persistence of polychlorinated dioxins in the body is a major contributor to their toxicity. They are highly lipophilic and resistant to metabolic breakdown, leading to long biological half-lives.[4]

Data on the toxicokinetics of MCDDs in mammals is extremely limited. However, some studies provide indirect evidence suggesting that they may be metabolized more readily than their more chlorinated counterparts. One study demonstrated that the rate of oxidation of chlorinated dibenzo-p-dioxins by the bacterium Beijerinckia decreases with an increasing degree of chlorine substitution.[12] This suggests that MCDDs, with only one chlorine atom, may be more susceptible to metabolic degradation. Another study showed that the same bacterium could oxidize two monochlorinated dibenzo-p-dioxins to cis-dihydrodiols, which are metabolic intermediates.[12]

Research on rat liver microsomes has indicated that cytochrome P450 enzymes, particularly CYP1A1, are involved in the metabolism of dioxins.[9] The metabolic pathways can include hydroxylation and cleavage of the ether linkage, leading to detoxification.[9] While this study focused on 2-chlorodibenzo-p-dioxin, it provides a potential framework for understanding MCDD metabolism in mammals.

Toxicological Endpoints: A Data Deficit

There is a significant lack of in vivo and in vitro studies specifically investigating the toxicological endpoints of monochlorinated dioxins in mammalian systems. The scientific literature is largely silent on the following for 1-MCDD and 2-MCDD:

-

Carcinogenicity: No dedicated studies on the carcinogenic potential of MCDDs have been identified.

-

Reproductive and Developmental Toxicity: The effects of MCDDs on reproduction and development are unknown.

-

Immunotoxicity: There is no available data on the immunotoxic effects of MCDDs.

This data gap is a direct consequence of their low AhR binding affinity and TEF of 0, which has led to the prioritization of research on more potent congeners.

Potential for Non-AhR-Mediated Toxicity

While the AhR pathway is the primary mechanism for "dioxin-like" toxicity, it is important to consider the possibility of other, non-AhR-mediated toxic effects. Some recent research suggests that dioxins may also exert toxicity through direct interaction with other cellular components, such as the epidermal growth factor receptor (EGFR).[13][14][15] However, whether MCDDs can induce toxicity through such alternative pathways remains to be investigated.

Experimental Protocols for Dioxin Analysis

The analysis of dioxins in biological and environmental samples is a complex and highly specialized process due to their low concentrations and the need to separate and quantify individual congeners. The "gold standard" for dioxin analysis is high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) .[16][17]

General Workflow for Dioxin Analysis

The following is a generalized step-by-step methodology for the analysis of dioxins in biological samples:

-

Sample Preparation and Fortification:

-

Homogenize the biological sample (e.g., tissue, blood serum).

-

Add a mixture of 13C-labeled internal standards of the target dioxin congeners. This is crucial for accurate quantification using the isotope dilution method.

-

-

Extraction:

-

Perform liquid-liquid or solid-phase extraction to isolate the lipophilic dioxins from the sample matrix. Common solvents include hexane, dichloromethane, and toluene.

-

-

Sample Cleanup and Fractionation:

-

This is a critical multi-step process to remove interfering compounds. It typically involves a series of column chromatography steps using different adsorbents such as silica gel, alumina, and carbon.

-

The cleanup process separates the dioxins from other compounds like lipids and polychlorinated biphenyls (PCBs).

-

-

Concentration:

-

The cleaned-up extract is carefully concentrated to a small volume to enhance the sensitivity of the analysis.

-

-

Instrumental Analysis (HRGC/HRMS):

-

Inject the concentrated extract into a high-resolution gas chromatograph (HRGC) equipped with a capillary column. The GC separates the individual dioxin congeners based on their boiling points and interaction with the column's stationary phase.

-

The separated congeners then enter a high-resolution mass spectrometer (HRMS). The MS ionizes the molecules and separates the ions based on their mass-to-charge ratio with high precision, allowing for the specific detection and quantification of each congener, including the 13C-labeled internal standards.

-

-

Data Analysis and Quantification:

-

Quantify the native dioxin congeners by comparing their response to the corresponding 13C-labeled internal standards.

-

Calculate the Toxic Equivalency (TEQ) of the sample by multiplying the concentration of each dioxin-like congener by its respective TEF and summing the results.

-

Conclusion: An Incomplete Toxicological Picture and Future Directions

The toxicological profile of monochlorinated dibenzo-p-dioxins is characterized by a significant lack of data. Based on their low affinity for the aryl hydrocarbon receptor, they are assigned a Toxic Equivalency Factor of 0 and are not considered to contribute to the "dioxin-like" toxicity of complex mixtures. Limited evidence suggests that they may be more readily metabolized than their highly chlorinated counterparts.

However, the absence of comprehensive studies on the carcinogenicity, reproductive and developmental toxicity, and immunotoxicity of 1-MCDD and 2-MCDD represents a critical knowledge gap. While the focus of regulatory and research efforts has understandably been on the more potent polychlorinated congeners, a complete understanding of the toxic potential of the entire dioxin family requires further investigation into these less-studied compounds. Future research should aim to:

-

Conduct in vivo and in vitro studies to definitively characterize the toxicokinetics and toxicological endpoints of 1-MCDD and 2-MCDD.

-

Investigate the potential for non-AhR-mediated toxic effects of MCDDs.

-

Develop a more complete understanding of the metabolism of MCDDs in mammalian systems.

By addressing these research needs, the scientific community can build a more comprehensive and accurate picture of the risks associated with exposure to all dioxin congeners.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins (CDDs). U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Klecka, G. M., & Gibson, D. T. (1980). Metabolism of Dibenzo-p-Dioxin and Chlorinated Dibenzo-p-Dioxins by a Beijerinckia Species. Applied and Environmental Microbiology, 39(2), 288–296. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - Analytical Methods. In Bookshelf. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Public Health Statement for Chlorinated Dibenzo-p-Dioxins (CDDs). U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Wikipedia. (2023). Dioxins and dioxin-like compounds. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment. [Link]

-

Shan, G., Leeman, W. R., & Gee, S. J. (2011). Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals. Toxins, 3(8), 923–945. [Link]

-

Birnbaum, L. S. (1994). The mechanism of dioxin toxicity: relationship to risk assessment. Environmental Health Perspectives, 102(Suppl 9), 157–167. [Link]

-

Inouye, K., Shinkyo, R., & Guengerich, F. P. (2003). Metabolic pathways of dioxin by CYP1A1: species difference between rat and human CYP1A subfamily in the metabolism of dioxins. Archives of Biochemistry and Biophysics, 409(1), 164–172. [Link]

-

Sondermann, N. C., Vogel, C. F. A., & Haarmann-Stemmann, T. (2025). Dioxins do not only bind to AHR but also team up with EGFR at the cell-surface: a novel mode of action of toxicological relevance? EXCLI Journal, 24, 184-197. [Link]

-

U.S. Environmental Protection Agency. (1983). Dioxin Strategy. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chlorinated Dibenzo-p-dioxins and Chlorinated Dibenzofurans. [Link]

-

Sondermann, N. C., Vogel, C. F. A., & Haarmann-Stemmann, T. (2025). Dioxins do not only bind to AHR but also team up with EGFR at the cell-surface: a novel mode of action of toxicological relevance? Semantic Scholar. [Link]

-

World Health Organization. (2023). Dioxins. [Link]

-

Fujii-Kuriyama, Y., & Mimura, J. (2005). The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain. International Journal of Molecular Sciences, 6(1), 18–31. [Link]

-

Focant, J. F., & De Pauw, E. (2005). Analytical Measurement and Levels of Dioxins and PCBs in Biological Samples. Journal of Chromatography B, 825(2), 113–128. [Link]

-

Mandal, P. K. (2005). Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho. Toxics, 3(4), 438–468. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment. [Link]

-

Nestrick, T. J., Lamparski, L. L., & Crummett, W. B. (1980). Preparation of Dioxin Standards for Chemical Analysis. In Chlorinated Dioxins and Related Compounds (pp. 31–43). Taylor & Francis. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2024). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment. [Link]

-

Schwetz, B. A., Norris, J. M., Sparschu, G. L., Rowe, V. K., Gehring, P. J., Emerson, J. L., & Gerbig, C. G. (1973). Toxicology of chlorinated dibenzo-p-dioxins. Environmental Health Perspectives, 5, 87–99. [Link]

-

Buser, H. R. (1976). Chlorinated Derivatives of Dibenzo-p-dioxin and Related Compounds for Use as Reference Compounds in Method Development and Environmental Toxicology. Journal of Agricultural and Food Chemistry, 24(5), 984–987. [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - Chemical and Physical Information. In Bookshelf. [Link]

-

White, S. S., & Birnbaum, L. S. (2009). Dioxin and the AH Receptor: Synergy of Discovery. Chemical Research in Toxicology, 22(10), 1623–1632. [Link]

-

Rappe, C., Buser, H. R., & Bosshardt, H. P. (1978). Model studies of polychlorinated dibenzo-p-dioxin formation during municipal refuse incineration. Chemosphere, 7(5), 431–438. [Link]

-

Pavičić, I., & Krsnik-Rasol, M. (2011). Dioxins and human toxicity. Arhiv za higijenu rada i toksikologiju, 62(4), 305–314. [Link]

-

Sondermann, N. C., Vogel, C. F. A., & Haarmann-Stemmann, T. (2025). Dioxins do not only bind to AHR but also team up with EGFR at the cell-surface: a novel mode of action of toxicological relevance? EXCLI Journal, 24, 184-197. [Link]

-

Connor, K. T., & Aylward, L. L. (2006). Human response to dioxin: aryl hydrocarbon receptor (AhR) molecular structure, function, and dose-response data for enzyme induction indicate an impaired human AhR. Journal of Toxicology and Environmental Health, Part B, 9(2), 147–171. [Link]

-

Pardo, O., Vento, M., & Yusà, V. (2023). Development of a Methodology for Determination of Dioxins and Dioxin-like PCBs in Meconium by Gas Chromatography Coupled to High-Resolution Mass Spectrometry (GC-HRMS). Toxics, 11(3), 253. [Link]

-

Wang, Q., Liu, H., & He, G. (2020). The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds. Environmental Science and Pollution Research, 27(34), 42159–42177. [Link]

-

Gray, A. P., Cepa, S. P., Solomon, I. J., & Aniline, O. (1976). Synthesis of specific polychlorinated dibenzo-p-dioxins. The Journal of Organic Chemistry, 41(14), 2435–2437. [Link]

-

Ema, M., Ohe, N., Suzuki, M., Mimura, J., Sogawa, K., Ikawa, S., & Fujii-Kuriyama, Y. (1994). Dioxin binding activities of polymorphic forms of mouse and human arylhydrocarbon receptors. The Journal of Biological Chemistry, 269(44), 27337–27343. [Link]

-

Safe, S., & Cheng, Y. (2018). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies. International Journal of Molecular Sciences, 19(11), 3649. [Link]

-

Hedenqvist, P., Håkansson, H., & Berggren, P. O. (2020). Long-term metabolic consequences of acute dioxin exposure differ between male and female mice. Scientific Reports, 10(1), 1599. [Link]

-

White, S. S., & Birnbaum, L. S. (2009). An Overview of the Effects of Dioxins and Dioxin-like Compounds on Vertebrates, as Documented in Human and Ecological Epidemiology. Journal of Toxicology and Environmental Health, Part B, 12(5-6), 335–344. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Learn about Dioxin. [Link]

-

Minnesota Department of Health. (2006). Guidance for Dioxins. [Link]

Sources

- 1. Toxicity of 2, 3, 7, 8-tetrachlorodibenzo-p-dioxin (TCDD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. PUBLIC HEALTH STATEMENT - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 5. The mechanism of dioxin toxicity: relationship to risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Aryl Hydrocarbon Receptor in Neurotoxicity: An Intermediator Between Dioxins and Neurons in the Brain | MDPI [mdpi.com]

- 7. Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dioxins and human toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic pathways of dioxin by CYP1A1: species difference between rat and human CYP1A subfamily in the metabolism of dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dioxin and the AH Receptor: Synergy of Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dioxins [who.int]

- 12. researchgate.net [researchgate.net]

- 13. excli.de [excli.de]

- 14. [PDF] Dioxins do not only bind to AHR but also team up with EGFR at the cell-surface: a novel mode of action of toxicological relevance? | Semantic Scholar [semanticscholar.org]

- 15. Dioxins do not only bind to AHR but also team up with EGFR at the cell-surface: a novel mode of action of toxicological relevance? | EXCLI Journal [excli.de]

- 16. Immunoanalysis Methods for the Detection of Dioxins and Related Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Environmental Sources, Formation, and Occurrence of 2-Chlorodibenzo-p-dioxin

An In-depth Technical Guide:

Abstract

2-Chlorodibenzo-p-dioxin (2-CDD) is a member of the monochlorinated dibenzo-p-dioxins, a subgroup of the broader family of 75 polychlorinated dibenzo-p-dioxins (PCDDs). While the highly chlorinated 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) is the most studied and toxic congener, understanding the environmental dynamics of lesser-chlorinated forms like 2-CDD is crucial for a complete picture of dioxin contamination.[1][2] PCDDs are not produced intentionally but are formed as unintentional byproducts of numerous thermal and industrial processes.[2][3][4][5] Due to their chemical stability and lipophilicity, they are persistent organic pollutants (POPs) that are ubiquitous in the environment, bioaccumulate in the food chain, and pose significant health risks.[6][7] This guide provides a technical overview of the formation pathways, primary environmental sources, and measured occurrence of 2-CDD and related dioxins in various environmental compartments.

Formation Pathways and Environmental Sources

The environmental burden of 2-CDD and other PCDDs is a result of both human-caused (anthropogenic) and, to a much lesser extent, natural processes. The primary mechanism of formation is the thermal synthesis from chemical precursors in the presence of a chlorine source.

Anthropogenic Sources: The Primary Contributors

Human activities, particularly combustion and industrial manufacturing, are the predominant sources of PCDDs in the environment.[3][5]

-

Combustion Processes: Incomplete combustion of organic material in the presence of chlorine is the single largest source category.[8][9] Key sources include:

-

Waste Incineration: Municipal solid waste, medical waste, and hazardous waste incinerators are significant emitters of PCDDs.[1][2][7][9][10]

-

Fuel Combustion: The burning of fossil fuels (coal, oil) and wood for industrial and domestic heating contributes to environmental dioxin levels.[3][7][9]

-

Metallurgical Industries: High-temperature processes in secondary metal smelting (e.g., copper) and steel mill furnaces can generate PCDDs.[9][10]

-

Uncontrolled Burning: Backyard burning of domestic waste and accidental fires (e.g., building or landfill fires) are also notable, albeit less quantified, sources.[8][11]

-

-

Industrial Chemical Processes: PCDDs are formed as unwanted contaminants during the manufacturing of certain chlorinated organic chemicals.

-

Chlorophenol Production: Historically, the production of 2,4,5-trichlorophenol (a precursor to the herbicide 2,4,5-T, a component of Agent Orange) was a major source of the highly toxic 2,3,7,8-TCDD.[11][12] Similarly, other chlorophenols can serve as precursors to various PCDD congeners, including 2-CDD.[13]

-

Pulp and Paper Bleaching: The use of chlorine for bleaching wood pulp was a significant source of PCDDs, although modern bleaching processes have substantially reduced these emissions.[1][2][3][8]

-

Water Treatment: Chlorination processes at waste and drinking water treatment plants can also form trace amounts of PCDDs.[1][2]

-

Precursor-Mediated Formation Mechanisms

The formation of PCDDs from precursors like chlorophenols and chlorobenzenes is a complex process that can occur through several pathways, often catalyzed by transition metals like copper and iron on the surface of fly ash in post-combustion zones.[14][15][16]

Key reaction pathways include:

-

Condensation of Chlorophenols: Two chlorophenol molecules can condense to form a PCDD. For example, the self-condensation of 2-chlorophenol can be a pathway to forming dichlorodibenzo-p-dioxins.

-

Radical Reactions: The formation of chlorophenoxy radicals is a critical intermediate step. These radicals can then couple to form PCDDs.[13]

-

Reactions involving Chlorinated Phenyl Radicals and α-Ketocarbenes: Recent studies suggest that chlorinated phenyl radicals and chlorinated α-ketocarbenes, derived from chlorophenol precursors, are also highly potent intermediates in the formation of both PCDDs and polychlorinated dibenzofurans (PCDFs).[13]

Caption: Primary precursor pathways to PCDD/F formation.

Natural Sources

While minor compared to anthropogenic releases, natural processes also contribute to the background levels of dioxins in the environment.

-

Natural Combustion: Forest fires and volcanic eruptions are natural sources of incomplete combustion that can produce PCDDs.[3][8][17]

-

Biogenic Formation: There is evidence for the natural formation of chlorinated phenols and subsequently PCDDs in soil environments, likely through enzymatic processes mediated by microorganisms involving organic matter and inorganic chloride.[18]

Environmental Occurrence and Fate

PCDDs are ubiquitous environmental contaminants found in virtually all media and biota globally.[3][9] Their environmental behavior is governed by their high persistence, low water solubility, and high lipophilicity ("fat-loving" nature).

-

Atmosphere: PCDDs are released into the air from combustion sources, where they can exist in the vapor phase or adsorbed to particulate matter.[3] This allows for long-range atmospheric transport and subsequent removal via wet (rain, snow) and dry deposition, leading to widespread, low-level contamination of soil and water bodies far from original sources.[19][20][21]

-

Soil and Sediment: Due to their low volatility and poor water solubility, soil and aquatic sediments are the primary environmental sinks for PCDDs.[3][4][5][22] They bind tightly to organic matter, making them highly persistent with half-lives that can span years to decades.[4] These reservoirs can become long-term sources for re-entry into the ecosystem.[4]

-

Water: Concentrations of PCDDs in the water column are generally very low. However, they accumulate in sediments, where they can be ingested by bottom-dwelling organisms.[12]

-

Biota and the Food Chain: The lipophilic nature of PCDDs causes them to bioaccumulate in the fatty tissues of animals.[7] As these organisms are consumed by others, the concentration of dioxins is magnified at successively higher trophic levels (biomagnification). For the general human population, over 90% of exposure to dioxins comes from the diet, primarily through consumption of meat, dairy products, fish, and shellfish.[3][7]

Typical Environmental Concentrations

The following table summarizes representative concentration ranges of PCDDs found in various environmental media. It is important to note that levels can vary significantly based on proximity to sources.

| Environmental Matrix | Typical Concentration Range (as TEQ*) | Source(s) |

| Urban/Industrial Air | 2.3 pg/m³ (average for total CDDs) | [3] |

| Rural/Remote Air | Very low to non-detectable | [3] |

| Industrialized Area Soil | 0.001 to 0.01 ppb (ng/g) | [3][5] |

| Contaminated Site Soil | Can exceed 300 ppb (ng/g) | [3] |

| Water | Extremely low (ppq or fg/L range) | [3] |

| Sediment | Widely variable, can reach ppb (ng/g) levels | [23][24] |

| Human Adipose Tissue | 3 to 7 ppt (ng/kg) on a lipid basis | [3] |

*Concentrations are often reported as Toxic Equivalency (TEQ), which expresses the toxicity of a mixture of dioxin-like compounds in terms of the most toxic form, 2,3,7,8-TCDD.

Standard Analytical Methodology: A Self-Validating System

The detection and quantification of 2-CDD and other PCDDs at environmentally relevant concentrations present a significant analytical challenge. The methodology requires exceptional selectivity to distinguish congeners from one another and from other interfering compounds, as well as extreme sensitivity to measure concentrations at the parts-per-trillion (ppt) to parts-per-quadrillion (ppq) level. The gold-standard approach is isotope dilution high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).

Detailed Step-by-Step Protocol (Based on EPA Method 1613)

-

Internal Standard Spiking: Before any processing, the sample (e.g., 10g of soil, 1L of water) is spiked with a known amount of a mixture of isotopically labeled PCDD congeners (e.g., containing ¹³C₁₂). These standards are chemically identical to the target analytes ("native" PCDDs) but have a different mass. They serve as internal benchmarks throughout the entire process, correcting for any loss of analyte during extraction and cleanup. This is the cornerstone of the method's self-validating nature.

-

Extraction: The goal is to efficiently remove the PCDDs from the sample matrix.

-

Causality: Toluene is often used in a Soxhlet apparatus for solid samples. Its high boiling point and aromatic nature provide the necessary energy and chemical affinity to effectively desorb the strongly bound, non-polar PCDDs from the organic matrix of soil or sediment over an extended extraction period (16-24 hours).

-

-

Multi-Stage Cleanup: This is the most critical and complex phase, designed to isolate the PCDDs from a vast excess of interfering compounds (lipids, hydrocarbons, PCBs, etc.).

-

Acid/Base Washing: The raw extract is washed with concentrated sulfuric acid to remove oxidizable organic material, followed by base washes to remove acidic components like phenols.

-

Column Chromatography: The extract is passed through a sequence of adsorbent columns.

-

Silica/Alumina Column: Removes non-polar interferences.

-

Florisil Column: Further refines the separation.

-

Activated Carbon Column: This is a key step. The planar structure of PCDDs allows them to adsorb strongly to the carbon, while non-planar interferences (like many PCBs) pass through. The PCDDs are then selectively eluted by reverse-flushing the column with toluene.

-

-

Causality: Each step is designed to remove a specific class of interferences based on polarity, charge, and molecular geometry. Without this rigorous cleanup, the minute quantities of PCDDs would be completely masked in the final analysis.

-

-

Concentration & Solvent Exchange: The cleaned extract is carefully concentrated to a small volume (e.g., 20 µL) and the solvent is exchanged to a nonane solution containing a ¹³C₁₂-labeled recovery standard. This standard is used to calculate the recovery of the internal standards.

-

HRGC/HRMS Analysis:

-

Injection & Separation: The final extract is injected into a high-resolution gas chromatograph, typically equipped with a long (e.g., 60m) capillary column (e.g., DB-5). The GC oven temperature is programmed to ramp up slowly, allowing for the separation of the individual PCDD congeners based on their boiling points and interaction with the column's stationary phase.

-

Detection & Quantification: As each congener elutes from the GC, it enters a high-resolution mass spectrometer. The MS is set to monitor specific ions characteristic of the native PCDDs and their corresponding ¹³C₁₂-labeled internal standards (Selected Ion Monitoring - SIM).

-

Causality: High resolution (>10,000) is mandatory to differentiate the exact mass of the target PCDD ions from other molecules that may have the same nominal mass. Quantification is achieved by comparing the response of the native analyte to its co-eluting, known-quantity ¹³C₁₂-labeled internal standard. This isotope dilution technique provides highly accurate and precise results, as it inherently corrects for variations in sample injection and instrument response.

-

Caption: Experimental workflow for PCDD analysis via HRGC/HRMS.

Conclusion

This compound, along with its congeners, represents a class of persistent and ubiquitous environmental contaminants. Its formation is inextricably linked to a wide array of essential industrial and municipal activities, primarily those involving combustion. The compound's resistance to degradation and its tendency to accumulate in biological systems necessitate a thorough understanding of its environmental pathways and accurate monitoring. The analytical methods required for this monitoring are highly sophisticated, relying on a self-validating system of isotope dilution and high-resolution mass spectrometry to achieve the necessary sensitivity and specificity. Continued research and monitoring are essential for managing existing contamination and minimizing future environmental releases.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins (CDDs). U.S. Department of Health and Human Services. [Link]

-

Gao, Y., et al. (2013). New insight into the formation mechanism of PCDD/Fs from 2-chlorophenol precursor. PubMed. [Link]

-

Centers for Disease Control and Prevention (CDC). (2021). Chlorinated Dibenzo-p-dioxins (CDDs) | Toxic Substances. [Link]

-

Institute of Medicine (US) Committee on the Health Effects of Agent Orange. (2003). Sources of Dioxins and Dioxin-like Compounds in the Environment. National Academies Press (US). [Link]

-

U.S. Environmental Protection Agency (EPA). (1999). Fact Sheet: Polychlorinated Dibenzo-p-dioxins and Related Compounds Update: Impact on Fish Advisories. [Link]

-

Centers for Disease Control and Prevention (CDC). (2021). Chlorinated Dibenzo-p-dioxins (CDDs) Toxic Substances Portal. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - Chapter 5: Potential for Human Exposure. National Center for Biotechnology Information. [Link]

-

Lin, Y-H., et al. (2023). A review of food contaminant 2,3,7,8-tetrachlorodibenzo-p-dioxin and its toxicity associated with metabolic disorders. National Institutes of Health. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Public Health Statement for Chlorinated Dibenzo-p-Dioxins (CDDs). [Link]

-

Wikipedia. (n.d.). 2,3,7,8-Tetrachlorodibenzodioxin. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Chlorinated Dibenzo-p-Dioxins, Draft for Public Comment. [Link]

-

New Jersey Department of Environmental Protection. (1985). A Study of Dioxin (2,3,7,8-Tetrachlorodibenzo-p-Dioxin) Contamination in Select Finfish, Crustaceans. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). This compound. PubChem. [Link]

-

Altarawneh, M., et al. (2007). Surface catalysed PCDD/F formation from precursors – high PCDF yield does not indicate de novo mechanism! National Institutes of Health. [Link]

-

Altarawneh, M., et al. (2007). Surface catalysed PCDD/F formation from precursors - high PCDF yield does not indicate de novo mechanism! PubMed. [Link]

-

World Health Organization (WHO). (2023). Dioxins and their effects on human health. [Link]

-

U.S. Environmental Protection Agency (EPA). (1984). Ambient Water Quality Criteria for 2,3,7,8-Tetrachlorodibenzo-p-dioxin. [Link]

-

Nguyen, T. A. T., et al. (2023). A Review of Soil Contaminated with Dioxins and Biodegradation Technologies: Current Status and Future Prospects. MDPI. [Link]

-

Holsapple, M. P., et al. (1991). A review of 2,3,7,8-tetrachlorodibenzo-p-dioxin-induced changes in immunocompetence: 1991 update. PubMed. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens: 2,3,7,8-Tetrachlorodibenzo-p-dioxin. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency (EPA). (2000). 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (2,3,7,8,-TCDD). [Link]

-

Smith, R. M., et al. (1983). 2,3,7,8-Tetrachlorodibenzo-p-dioxin in sediment samples from Love Canal storm sewers and creeks. Environmental Science & Technology. [Link]

-

Lin, Y-C., et al. (2019). Atmospheric (Dry + Wet) Deposition of PCDD/Fs in Taiwan. Aerosol and Air Quality Research. [Link]

-

Mi, H-H., et al. (2021). Atmospheric Wet Deposition of PCDD/Fs in the Ambient Air. Aerosol and Air Quality Research. [Link]

-

ResearchGate. (n.d.). Sources and distribution of polychlorinated-dibenzo-p-dioxins and -dibenzofurans in soil and sediment from the Yellow Sea region of China and Korea. [Link]

-

Hoekstra, E. J., et al. (1999). Natural formation of chlorinated phenols, dibenzo-p-dioxins, and dibenzofurans in soil of a Douglas fir forest. OSTI.GOV. [Link]

-

ResearchGate. (n.d.). Soil microbiome response to this compound during bioremediation of contaminated tropical soil in a microcosm-based study. [Link]

-

ResearchGate. (n.d.). Atmospheric Deposition of Polychlorinated Dibenzo-p-dioxins and Dibenzofurans in Two Cities of Northern China. [Link]

-